(2Z)-2-[(Z)-4-chlorobenzoyl]-3-[(2,2-dimethoxyethyl)amino]-3-(methylsulfanyl)prop-2-enenitrile
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Overview
Description
(2Z)-2-[(Z)-4-chlorobenzoyl]-3-[(2,2-dimethoxyethyl)amino]-3-(methylsulfanyl)prop-2-enenitrile is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(Z)-4-chlorobenzoyl]-3-[(2,2-dimethoxyethyl)amino]-3-(methylsulfanyl)prop-2-enenitrile typically involves multiple steps, including the formation of the enamine, the introduction of the chlorobenzoyl group, and the addition of the methylsulfanyl group. Common reagents used in these steps include chlorobenzoyl chloride, dimethoxyethanol, and methylthiol. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity, and ensuring compliance with safety and environmental regulations. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may target the nitrile group, converting it to primary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine or nitrating mixtures of nitric and sulfuric acids.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the formation of more complex molecules with potential pharmaceutical applications.
Biology
In biological research, the compound may be studied for its interactions with biological macromolecules, such as proteins or nucleic acids, to understand its potential as a drug candidate.
Medicine
Potential medicinal applications include its use as a lead compound in the development of new therapeutic agents, particularly those targeting specific enzymes or receptors.
Industry
In the industrial sector, the compound may be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (2Z)-2-[(Z)-4-chlorobenzoyl]-3-[(2,2-dimethoxyethyl)amino]-3-(methylsulfanyl)prop-2-enenitrile would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
- (Z)-2-(4-chlorobenzoyl)-3-(dimethylamino)-3-methylsulfanylprop-2-enenitrile
- (Z)-2-(4-chlorobenzoyl)-3-(2,2-dimethoxyethylamino)-3-ethylsulfanylprop-2-enenitrile
Uniqueness
The unique combination of functional groups in (2Z)-2-[(Z)-4-chlorobenzoyl]-3-[(2,2-dimethoxyethyl)amino]-3-(methylsulfanyl)prop-2-enenitrile, such as the chlorobenzoyl and dimethoxyethylamino groups, may confer distinct chemical reactivity and biological activity compared to similar compounds. This uniqueness can be leveraged in the design of new molecules with specific desired properties.
Properties
IUPAC Name |
(Z)-2-(4-chlorobenzoyl)-3-(2,2-dimethoxyethylamino)-3-methylsulfanylprop-2-enenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O3S/c1-20-13(21-2)9-18-15(22-3)12(8-17)14(19)10-4-6-11(16)7-5-10/h4-7,13,18H,9H2,1-3H3/b15-12- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAHNZACAQQNAJT-QINSGFPZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=C(C#N)C(=O)C1=CC=C(C=C1)Cl)SC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(CN/C(=C(\C#N)/C(=O)C1=CC=C(C=C1)Cl)/SC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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